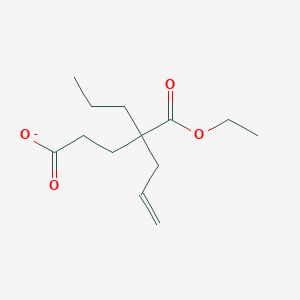

4-(Ethoxycarbonyl)-4-propylhept-6-enoate

Beschreibung

4-(Ethoxycarbonyl)-4-propylhept-6-enoate is a branched ester derivative characterized by an ethoxycarbonyl group (-OCO₂Et) at the 4-position, a propyl substituent, and a hept-6-enoate backbone. This compound combines structural features of unsaturated esters and alkyl chains, which influence its physicochemical properties and reactivity.

Eigenschaften

CAS-Nummer |

143050-62-8 |

|---|---|

Molekularformel |

C13H21O4- |

Molekulargewicht |

241.30 g/mol |

IUPAC-Name |

4-ethoxycarbonyl-4-propylhept-6-enoate |

InChI |

InChI=1S/C13H22O4/c1-4-8-13(9-5-2,10-7-11(14)15)12(16)17-6-3/h4H,1,5-10H2,2-3H3,(H,14,15)/p-1 |

InChI-Schlüssel |

HZEOQBGGFPLLDM-UHFFFAOYSA-M |

Kanonische SMILES |

CCCC(CCC(=O)[O-])(CC=C)C(=O)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonyl)-4-propylhept-6-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

R-COOH+C2H5OH→R-COOC2H5+H2O

Industrial Production Methods

In an industrial setting, the production of 4-(Ethoxycarbonyl)-4-propylhept-6-enoate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Ethoxycarbonyl)-4-propylhept-6-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction can lead to the formation of the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products are various ester derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(Ethoxycarbonyl)-4-propylhept-6-enoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of fragrances, flavorings, and plasticizers.

Wirkmechanismus

The mechanism of action of 4-(Ethoxycarbonyl)-4-propylhept-6-enoate involves its interaction with various molecular targets. In biological systems, esters are typically hydrolyzed by esterases, leading to the formation of the corresponding alcohol and carboxylic acid. The hydrolysis reaction is catalyzed by the enzyme, which lowers the activation energy and increases the reaction rate.

Vergleich Mit ähnlichen Verbindungen

Table 1: Functional Group Impact on DNA Binding and Bioactivity

| Compound | Substituent | DNA-Binding Capacity (Relative) | Antimicrobial Activity |

|---|---|---|---|

| AV-153 Na | Ethoxycarbonyl | 1.0 (Reference) | High |

| J-4-96 | Propoxycarbonyl | 0.03 | Low |

| 4-(Ethoxycarbonyl)-4-propylhept-6-enoate* | Ethoxycarbonyl + propyl | Inferred intermediate | Not reported |

Note: Hypothetical classification based on substituent analogies .

Spectroscopic and Physical Properties

Ethoxycarbonyl-containing compounds exhibit distinct NMR and mass spectral profiles:

- 4-[(Ethoxycarbonyl)oxy]magnolol (5): Shows HREIMS m/z 356.1862 [M + NH₄]⁺, with characteristic ¹H NMR shifts for ethoxy protons (δ 1.2–1.4 ppm) and carbonyl carbons (δ 165–170 ppm) .

- 4-(Ethoxycarbonyl)-4-propylhept-6-enoate: Expected to display similar ethoxycarbonyl NMR signals but with additional complexity from the propyl chain and unsaturated ester backbone. The molar mass would likely exceed 250 g/mol, comparable to magnolol derivatives .

Key Research Findings and Implications

DNA-Binding Specificity: Ethoxycarbonyl groups enable strong interactions with DNA via intercalation or minor groove binding, a property diminished in propoxycarbonyl analogs .

Antimicrobial Potential: Structural parallels suggest 4-(Ethoxycarbonyl)-4-propylhept-6-enoate could exhibit antimicrobial activity, though experimental validation is needed.

Synthetic Utility : The compound’s unsaturated ester backbone positions it as a candidate for cycloaddition or cross-coupling reactions, akin to other ethoxycarbonyl derivatives .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.